A Technical Guide to L-Serine-13C3,15N: Sourcing and Application in Advanced Research
A Technical Guide to L-Serine-13C3,15N: Sourcing and Application in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Serine-13C3,15N, a stable isotope-labeled amino acid critical for cutting-edge research in metabolomics, proteomics, and drug development. This document details reputable suppliers, purchasing options, and in-depth experimental protocols for its primary applications: as a tracer in metabolic flux analysis and as an internal standard for quantitative mass spectrometry.
Sourcing and Procurement of L-Serine-13C3,15N
The selection of a reliable supplier for isotopically labeled compounds is paramount to ensure the accuracy and reproducibility of experimental results. Key considerations include isotopic enrichment, chemical purity, availability of batch-specific certificates of analysis, and, of course, cost-effectiveness. Below is a comparative summary of prominent suppliers for L-Serine-13C3,15N.
Table 1: Supplier and Purchasing Options for L-Serine-13C3,15N
| Supplier | Catalog Number | Isotopic Enrichment | Chemical Purity | Available Quantities |
| Sigma-Aldrich | 608130 | 98 atom % 13C, 98 atom % 15N | ≥95% (CP) | 100 mg, 250 mg |
| Cambridge Isotope Laboratories, Inc. | CNLM-474-H | 99% 13C, 99% 15N | ≥98% | 100 mg, 250 mg, 500 mg |
| MedChemExpress | HY-112348S | Not explicitly stated, labeled as L-Serine-13C3,15N | Not explicitly stated | 1 mg, 5 mg, 10 mg |
| Santa Cruz Biotechnology | sc-220038 | Not explicitly stated | Not explicitly stated | 10 mg, 25 mg |
| Toronto Research Chemicals | S270997 | Not explicitly stated | Not explicitly stated | 2.5 mg, 10 mg, 25 mg |
Note: Pricing is subject to change and may vary based on institutional agreements and promotions. It is recommended to obtain a direct quote from the suppliers.
The Central Role of L-Serine in Metabolism
L-Serine is a non-essential amino acid that plays a pivotal role in a multitude of cellular processes. It serves as a central node in metabolism, connecting glycolysis to the synthesis of proteins, nucleotides, and lipids. One of its most critical functions is its role as the primary source of one-carbon units for the folate and methionine cycles, which are essential for DNA synthesis, methylation, and redox homeostasis.
The serine biosynthesis pathway begins with the glycolytic intermediate 3-phosphoglycerate. Through a series of enzymatic reactions, L-serine is produced and can then be converted to glycine, donating a one-carbon unit to tetrahydrofolate (THF). This process is fundamental to cellular proliferation and is often upregulated in cancer cells.
Experimental Protocols
Metabolic Flux Analysis using L-Serine-13C3,15N
Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system.[1] By introducing a labeled substrate like L-Serine-13C3,15N, researchers can trace the path of the carbon and nitrogen atoms through various metabolic pathways.
Objective: To determine the contribution of serine to downstream metabolic pathways in cultured mammalian cells.
Materials:
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L-Serine-13C3,15N
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Cell culture medium deficient in serine and glycine
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Dialyzed fetal bovine serum (FBS)
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Cultured mammalian cells of interest
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6-well cell culture plates
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Quenching solution: 60% methanol in water, pre-chilled to -20°C
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Extraction solvent: 80% methanol in water, pre-chilled to -20°C
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Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
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Cell Culture and Labeling:
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Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting.
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Culture cells in their standard growth medium until they reach the desired confluency.
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Prepare the labeling medium by supplementing serine and glycine-free medium with a known concentration of L-Serine-13C3,15N and unlabeled glycine. The concentration of L-Serine-13C3,15N should mimic the physiological concentration of serine for the cell type.
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Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
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Add the pre-warmed labeling medium to the cells and incubate for a duration sufficient to reach isotopic steady-state. This time should be determined empirically but is typically between 6 and 24 hours.
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Metabolite Quenching and Extraction:
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To rapidly halt metabolic activity, aspirate the labeling medium and immediately add 1 mL of ice-cold quenching solution to each well.
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Incubate the plates on a rocking platform at 4°C for 5 minutes.
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Scrape the cells into the quenching solution and transfer the cell suspension to a microcentrifuge tube.
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Centrifuge at 1,000 x g for 3 minutes at 4°C.
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Aspirate the supernatant and add 500 µL of ice-cold extraction solvent to the cell pellet.
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Vortex vigorously for 1 minute and then incubate at -20°C for 20 minutes to precipitate proteins.
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Centrifuge at 16,000 x g for 10 minutes at 4°C.
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Carefully collect the supernatant containing the polar metabolites and transfer it to a new microcentrifuge tube.
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Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
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LC-MS Analysis and Data Interpretation:
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Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade water or an appropriate mobile phase.
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Analyze the samples using a high-resolution LC-MS system capable of distinguishing between the different isotopologues of downstream metabolites (e.g., glycine, purines).
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The mass shift of +4 amu (from three 13C and one 15N) will be observed in metabolites directly synthesized from the labeled serine.
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Analyze the mass isotopomer distributions of key metabolites to determine the fractional contribution of serine to their synthesis.
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Utilize metabolic flux analysis software to model the data and calculate the reaction rates.
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L-Serine-13C3,15N as an Internal Standard for Amino Acid Quantification
The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in mass spectrometry.[2] L-Serine-13C3,15N serves as an ideal internal standard for the quantification of endogenous L-serine in biological samples as it co-elutes with the analyte and corrects for variations in sample preparation and matrix effects.[3]
Objective: To accurately quantify the concentration of L-serine in a biological matrix (e.g., plasma, cell lysate).
Materials:
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L-Serine-13C3,15N
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Unlabeled L-Serine standard
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Biological matrix (e.g., plasma, cell lysate)
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Protein precipitation solvent: Acetonitrile with 0.1% formic acid
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LC-MS system (triple quadrupole or high-resolution MS)
Protocol:
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Preparation of Stock Solutions and Calibration Curve:
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Prepare a stock solution of unlabeled L-Serine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water).
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Prepare a stock solution of L-Serine-13C3,15N at a known concentration (e.g., 100 µg/mL) in the same solvent.
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Create a series of calibration standards by serially diluting the unlabeled L-Serine stock solution into the biological matrix to achieve a range of concentrations that covers the expected analyte concentration.
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Prepare an internal standard working solution by diluting the L-Serine-13C3,15N stock solution to a fixed concentration (e.g., 1 µg/mL).
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Sample Preparation:
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To a known volume of your biological sample, calibration standards, and quality control samples (e.g., 50 µL), add a fixed volume of the internal standard working solution (e.g., 10 µL).
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Vortex briefly to mix.
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Add a sufficient volume of the protein precipitation solvent (e.g., 200 µL of cold acetonitrile with 0.1% formic acid) to precipitate proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at 16,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
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LC-MS/MS Analysis and Quantification:
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Develop a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer or a parallel reaction monitoring (PRM) method on a high-resolution mass spectrometer. The transitions for unlabeled L-serine and L-Serine-13C3,15N will need to be optimized.
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Inject the prepared samples onto the LC-MS system.
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Integrate the peak areas for both the analyte and the internal standard.
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Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample and calibration standard.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled L-Serine standards. The curve should be linear with a high correlation coefficient (R² > 0.99).
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Determine the concentration of L-serine in your unknown samples by interpolating their peak area ratios from the calibration curve.
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